molecular formula C17H13F3N4O2 B13721632 N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

Cat. No.: B13721632
M. Wt: 362.31 g/mol
InChI Key: RJAHQGDCKRAZTA-UHFFFAOYSA-N
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Description

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is unique due to its combination of a pyrimidine ring with a trifluoromethyl group and a pyrrole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C17H13F3N4O2

Molecular Weight

362.31 g/mol

IUPAC Name

4-[[4-(1-methylpyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C17H13F3N4O2/c1-24-8-2-3-13(24)12-9-14(17(18,19)20)23-16(22-12)21-11-6-4-10(5-7-11)15(25)26/h2-9H,1H3,(H,25,26)(H,21,22,23)

InChI Key

RJAHQGDCKRAZTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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